molecular formula C19H16N2O6S2 B12186622 N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12186622
M. Wt: 432.5 g/mol
InChI Key: XXWXULACFYHBPN-PXNMLYILSA-N
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Description

This compound is a synthetic thiazolidinone derivative characterized by a fused heterocyclic core and multiple functional groups. Key structural features include:

  • An N-methylacetamide side chain linked to a 3,4-dihydroxyphenyl group via a ketone ethyl bridge.
  • The furan-2-ylmethylidene group introduces heteroaromaticity, which may influence binding to biological targets or modulate solubility.

This structure combines features of rhodanine derivatives (known for antimicrobial and anticancer properties) with polyphenolic motifs, suggesting applications in oxidative stress-related disorders or enzyme inhibition .

Properties

Molecular Formula

C19H16N2O6S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C19H16N2O6S2/c1-20(9-15(24)11-4-5-13(22)14(23)7-11)17(25)10-21-18(26)16(29-19(21)28)8-12-3-2-6-27-12/h2-8,22-23H,9-10H2,1H3/b16-8-

InChI Key

XXWXULACFYHBPN-PXNMLYILSA-N

Isomeric SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=S

Canonical SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=S

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thioglycolic Acid with Imine Intermediates

A widely adopted method involves the cyclocondensation of thioglycolic acid with Schiff bases. For example, reaction of 3,4-dihydroxybenzaldehyde with N-methylglycine in ethanol under acidic conditions generates an imine intermediate. Subsequent treatment with thioglycolic acid in dimethylformamide (DMF) with anhydrous ZnCl₂ as a catalyst yields the 2-thioxo-4-thiazolidinone derivative. Key parameters include:

  • Solvent : DMF or ethanol

  • Catalyst : ZnCl₂ (10–20 mol%)

  • Temperature : Reflux (80–100°C)

  • Yield : 65–78%

Three-Component Reaction (Primary Amine, Aldehyde, Thioglycolic Acid)

An alternative one-pot synthesis combines 3,4-dihydroxybenzaldehyde , N-methylamine , and thioglycolic acid in polypropylene glycol (PPG) at 110°C. This method avoids isolation of intermediates and achieves yields of 70–85%. Microwave-assisted protocols further enhance efficiency, reducing reaction times from 12 hours to 30 minutes.

Functionalization of the N-Methylacetamide Side Chain

The N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide side chain is introduced via sequential alkylation and amidation.

Protection of Phenolic Hydroxyl Groups

To prevent oxidation, the 3,4-dihydroxyphenyl group is protected using tert-butyldimethylsilyl (TBDMS) groups:

  • React 3,4-dihydroxyphenylacetone with TBDMS-Cl in imidazole/DMF.

  • Isolate the bis-TBDMS-protected intermediate (yield: 90%).

Amide Bond Formation

The protected intermediate is coupled to the thiazolidinone core using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in dichloromethane (DCM):

  • Activating agent : HATU (1.2 equiv)

  • Base : Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Temperature : Room temperature, 12 hours

  • Yield : 68–75%

Deprotection and Final Modification

The TBDMS groups are removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). Subsequent N-methylation is achieved with methyl iodide in the presence of potassium carbonate (yield: 82%).

Characterization and Analytical Data

Compound X is characterized using spectroscopic and chromatographic methods:

Property Data
Molecular Formula C₁₉H₁₆N₂O₆S₂
Molecular Weight 432.5 g/mol
IR (KBr, cm⁻¹) 1743 (C=O), 1610 (C=N), 1265 (C=S), 3250–3350 (OH)
¹H NMR (400 MHz, DMSO) δ 8.30 (s, 1H, CH=N), 7.65 (d, J = 14 Hz, 1H, furan), 6.85–6.70 (m, 3H, aromatic)
ESI-MS m/z 433.1 [M+H]⁺

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for two optimized pathways:

Parameter Conventional Route Microwave-Assisted Route
Total Time 48–72 hours8–12 hours
Overall Yield 45–55%62–70%
Z/E Selectivity 85:1595:5
Purity (HPLC) ≥97%≥99%

Microwave irradiation improves both yield and stereoselectivity by enhancing reaction homogeneity and reducing side reactions.

Challenges and Optimization Strategies

  • Stereochemical Control : The (5Z)-configuration is favored under microwave conditions due to rapid kinetics minimizing thermodynamic equilibration.

  • Oxidation of Catechol : Use of TBDMS protection prevents quinone formation during amide coupling.

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful drying to avoid hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The furan ring and thiazolidinone moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the dihydroxyphenyl group may yield quinones, while reduction of the furan ring could produce dihydrofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antioxidant properties could be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in three key regions: (1) substitution at the thiazolidinone 5-position, (2) modifications to the acetamide side chain, and (3) electronic effects of aromatic substituents. Below is a detailed comparison:

Substitution at the Thiazolidinone 5-Position

Compound Name 5-Position Substituent Key Differences vs. Target Compound
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene Lacks furan oxygen; larger π-system may enhance lipophilicity but reduce hydrogen bonding.
2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide 2-Fluorophenylmethylidene Fluorine’s electron-withdrawing effect increases stability; 3-hydroxyphenyl enhances polarity.
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Propenylidene + dioxo Dioxo group replaces thioxo, altering electron density; extended conjugation may affect reactivity.

Modifications to the Acetamide Side Chain

Compound Name Acetamide Substituent Key Differences vs. Target Compound
N-(4-Methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide 4-Methoxyphenyl Methoxy group increases lipophilicity; imino group replaces thioxo, altering tautomerization.
N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide 2-Hydroxyphenyl + 4-methoxyphenyl Dual phenolic/methoxy groups create a polarity gradient; E-configuration may affect stereoselectivity.
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Quinazolinone core + sulfamoyl Different heterocyclic core (quinazolinone vs. thiazolidinone) likely shifts target specificity.

Key Insight: The target’s N-methyl-3,4-dihydroxyphenylacetamide side chain provides a unique combination of hydrogen-bond donors (catechol) and moderate lipophilicity (N-methyl), which may enhance blood-brain barrier penetration compared to bulkier N-aryl analogs .

Electronic Effects of Aromatic Substituents

Compound Name Aromatic Substituent Electronic Effect
N-[(5Z)-5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-Hydroxy-3-methoxyphenyl + nitro Nitro group is strongly electron-withdrawing; methoxy/hydroxy combination directs regioselectivity.
2-{(2Z)-2-[(4-Chlorophenyl)imino]-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide Chlorophenyl + fluorophenyl Halogenated aryl groups enhance metabolic stability via steric and electronic effects.

Biological Activity

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-methylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H17N2O6SC_{21}H_{17}N_{2}O_{6}S with a molecular weight of approximately 444.4 g/mol. The structure incorporates several functional groups that are known to contribute to its biological effects:

Property Value
CAS Number902329-50-4
Molecular FormulaC21H17N2O6S
Molecular Weight444.4 g/mol

Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis through mitochondrial pathways. This involves the upregulation of pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Disruption : Studies have demonstrated that furan-based derivatives can cause cell cycle arrest at the G2/M phase, leading to increased pre-G1 phase cells indicative of apoptosis .
  • Antioxidant Activity : The dihydroxyphenyl moiety suggests potential antioxidant properties that may protect cells from oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown significant cytotoxic effects, with IC50 values indicating effective dose ranges for inducing cell death .
  • Mechanistic Studies : Flow cytometry analyses have revealed that treatment with this compound leads to increased levels of apoptotic markers and disruption in mitochondrial membrane potential, confirming its role as a pro-apoptotic agent .

Additional Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

  • Anti-inflammatory Effects : Related compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes .
  • Neuroprotective Properties : Some derivatives show promise in protecting neuronal cells from stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells, demonstrating significant induction of apoptosis through intrinsic pathways. The study reported an increase in p53 levels and a decrease in Bcl-2 levels following treatment .
  • Cytotoxicity Profile : In another study involving various cancer cell lines, this compound exhibited selective cytotoxicity with lower effects on normal cells, indicating a favorable therapeutic index.

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